Hydroxy Varenicline

Beschreibung

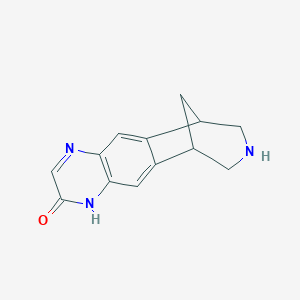

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJIHIDMYKLTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432212 | |

| Record name | Hydroxy Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357424-21-6 | |

| Record name | Hydroxy Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"in vitro metabolism of varenicline to hydroxy varenicline"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332), a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a widely used pharmacotherapy for smoking cessation. Understanding its metabolic fate is crucial for predicting potential drug-drug interactions and inter-individual variability in clinical response. This technical guide provides a comprehensive overview of the in vitro metabolism of varenicline, with a specific focus on the formation of its oxidative metabolite, hydroxyvarenicline. While varenicline is known to undergo minimal metabolism, this guide synthesizes the available information and provides generalized experimental protocols for further investigation.

Varenicline Metabolism Overview

In humans, varenicline is predominantly eliminated unchanged in the urine, with metabolism accounting for a minor portion of its clearance.[1][2][3][4] The two primary metabolic pathways identified are N-carbamoyl glucuronidation and oxidation.[1] The N-carbamoyl glucuronide is a significant metabolite, while hydroxyvarenicline is formed to a lesser extent. In vitro studies have confirmed that the major cytochrome P450 (CYP) enzymes are not significantly involved in the overall metabolism of varenicline.[2][3]

Known Metabolic Pathways of Varenicline

The established metabolic pathways for varenicline are illustrated in the diagram below.

References

- 1. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Hydroxy Varenicline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxy Varenicline (B1221332), a primary metabolite of the smoking cessation drug Varenicline. This document details the currently understood method of obtaining Hydroxy Varenicline through directed oxidative degradation and purification, and outlines the key analytical techniques for its structural elucidation and characterization.

Introduction

Varenicline is a high-affinity partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor, widely prescribed as an aid for smoking cessation.[1] Understanding its metabolic fate is crucial for a complete pharmacological and toxicological profile. Hydroxy Varenicline is a significant metabolite formed through oxidation.[2] This guide focuses on the practical aspects of its preparation and analysis, providing detailed protocols and data for researchers in drug metabolism, analytical chemistry, and pharmacology.

Synthesis of Hydroxy Varenicline via Oxidative Degradation

A direct, de novo chemical synthesis for Hydroxy Varenicline is not prominently documented in publicly available literature. The primary method for obtaining this compound involves the controlled oxidative degradation of Varenicline, followed by purification. This process mimics one of the metabolic pathways and serves as a reliable method for generating the metabolite for analytical and research purposes.

Experimental Protocol: Oxidative Degradation

This protocol is a composite of methodologies described for stress testing of Varenicline, which leads to the formation of Hydroxy Varenicline.[3][4]

Materials:

-

Varenicline Tartrate

-

Hydrogen Peroxide (H₂O₂) solution (3% to 30%)

-

Deionized Water

-

Methanol

-

Reaction vessel (e.g., round-bottom flask)

-

Water bath or heating mantle

-

pH meter

Procedure:

-

Solution Preparation: Prepare a stock solution of Varenicline Tartrate in deionized water. A concentration of 100 µg/mL to 1 mg/mL is typically used.[4]

-

Oxidation:

-

Transfer a known volume of the Varenicline stock solution to a reaction vessel.

-

Add an equal volume of hydrogen peroxide solution. The concentration of H₂O₂ can be varied (e.g., starting with a final concentration of 3-10%).

-

Heat the mixture in a water bath at 80°C for a period ranging from 1 to 8 hours. The reaction progress can be monitored by analytical HPLC.

-

-

Quenching and Neutralization:

-

After the desired reaction time, cool the solution to room temperature.

-

If necessary, neutralize the solution.

-

-

Sample Preparation for Purification: The resulting solution, containing a mixture of Varenicline and its degradation products, including Hydroxy Varenicline, is then concentrated under reduced pressure to remove excess solvent before purification.

Experimental Protocol: Preparative HPLC Purification

The isolation of Hydroxy Varenicline from the degradation mixture is achieved using preparative High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Preparative C18 column (e.g., YMC Actus Triart C18, 250 x 20 mm, 5 µm or Inertsil ODS, 250 x 20 mm, 10 µm)

-

Fraction collector

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

-

Mobile Phase B: Methanol:Tetrahydrofuran (THF) (70:30)

-

Gradient: A suitable gradient program should be developed to resolve Hydroxy Varenicline from Varenicline and other impurities.

-

Flow Rate: 16.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 235 nm)

-

Injection Volume: Dependent on the concentration of the crude mixture and the column capacity.

Procedure:

-

Dissolve the concentrated degradation mixture in a suitable solvent, ensuring it is compatible with the mobile phase.

-

Filter the sample solution to remove any particulate matter.

-

Perform multiple injections onto the preparative HPLC system.

-

Collect the fractions corresponding to the Hydroxy Varenicline peak.

-

Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the purified Hydroxy Varenicline.

Characterization of Hydroxy Varenicline

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification and structural confirmation of Hydroxy Varenicline.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Experimental Protocol: ESI-LC-HRMS

-

Instrument: Q Exactive plus Orbitrap mass spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 to 4.5 kV.

-

Collision Energy (for MS/MS): 10 to 80 eV.

-

Data Analysis: The protonated molecule [M+H]⁺ is analyzed to confirm the elemental composition. The observed m/z is compared to the theoretical exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the precise molecular structure and the position of the hydroxyl group.

Experimental Protocol: NMR Spectroscopy

-

Instrument: Bruker 400 MHz Avance III HD spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 30°C.

-

Experiments:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

-

HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key to confirming the position of the hydroxyl substitution.

-

Single Crystal X-ray Diffraction (XRD)

Single crystal XRD provides definitive proof of the molecular structure in the solid state.

Experimental Protocol: Single Crystal XRD

-

Crystal Growth: Crystals suitable for XRD can be grown by slow evaporation from a suitable solvent system.

-

Data Collection: A good quality crystal is selected and mounted on a diffractometer. Data is collected at a specific temperature.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the overall molecular conformation.

Data Presentation

The following tables summarize the key quantitative data for Hydroxy Varenicline.

Table 1: Physicochemical and Mass Spectrometric Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₃N₃O | |

| Molecular Weight | 227.27 g/mol | |

| Theoretical Exact Mass | 227.1058 | |

| Observed m/z [M+H]⁺ | 228.1128 | |

| Mass Accuracy | -3.50 ppm |

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.513(15) |

| b (Å) | 9.9974(18) |

| c (Å) | 13.648(3) |

| α (°) | 90 |

| β (°) | 94.981(8) |

| γ (°) | 90 |

Visualizations

The following diagrams illustrate the metabolic pathway and the experimental workflow for the synthesis and characterization of Hydroxy Varenicline.

Caption: Metabolic conversion of Varenicline to Hydroxy Varenicline.

Caption: Workflow for the synthesis and characterization of Hydroxy Varenicline.

References

- 1. US20090318695A1 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of Varenicline in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332), a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a widely prescribed medication for smoking cessation. Understanding its metabolic pathway and the resulting metabolites is crucial for a comprehensive assessment of its safety and efficacy profile. This technical guide provides an in-depth overview of the discovery and quantification of varenicline metabolites in human subjects, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic and analytical workflows.

Varenicline undergoes minimal metabolism in humans, with a significant portion of the administered dose being excreted unchanged. However, several minor metabolites have been identified, arising from various biotransformation pathways. This document synthesizes the available scientific literature to present a cohesive picture of varenicline's metabolic journey in the human body.

Quantitative Analysis of Varenicline and its Metabolites

A pivotal human mass balance study involving the oral administration of [14C]-labeled varenicline revealed that the drug is predominantly eliminated in the urine.[1] Approximately 81% of the administered radioactive dose was recovered as unchanged varenicline in urine, indicating a low extent of metabolism.[1] Less than 10% of the dose is attributed to metabolic products.

The major metabolic pathways identified for varenicline in humans are N-carbamoyl glucuronidation, oxidation, N-formylation, and the formation of a hexose (B10828440) conjugate.[1] The primary metabolites identified are:

-

Varenicline N-carbamoyl-glucuronide

-

Hydroxyvarenicline

-

N-formylvarenicline

-

N-glucosylvarenicline

While the seminal study by Obach et al. (2006) identified these metabolites, specific quantitative data for each metabolite as a percentage of the administered dose in humans is not extensively detailed in publicly available literature. The focus has largely been on the parent drug due to its high proportion of excretion.

Table 1: Summary of Varenicline and its Metabolites in Human Urine

| Analyte | Percentage of Administered Dose in Urine |

| Unchanged Varenicline | ~81% |

| Total Metabolites | <10% |

Note: A detailed quantitative breakdown of individual metabolites is not consistently reported in the literature.

Metabolic Pathways of Varenicline

The biotransformation of varenicline involves several enzymatic reactions. The N-carbamoyl glucuronidation is a notable pathway, catalyzed by the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme in human liver microsomes.[1] Oxidation leads to the formation of hydroxyvarenicline. The other identified pathways involve N-formylation and conjugation with a hexose sugar.

Experimental Protocols

The identification and quantification of varenicline and its metabolites in human subjects have primarily relied on the use of radiolabeled compounds and advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Human Mass Balance Study ([14C]Varenicline)

A definitive study on the metabolism and disposition of varenicline involved the oral administration of [14C]varenicline to healthy human volunteers.[1]

-

Study Design: Single oral dose of [14C]varenicline.

-

Sample Collection: Collection of urine and feces over a specified period to determine the routes and extent of excretion of total radioactivity.

-

Analytical Methods:

-

Total Radioactivity Measurement: Liquid scintillation counting of urine and homogenized feces to determine the total amount of drug-related material excreted.

-

Metabolite Profiling: High-performance liquid chromatography (HPLC) with radiochemical detection to separate varenicline from its metabolites in urine and plasma.

-

Metabolite Identification: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were used to elucidate the structures of the observed metabolites.

-

Quantification of Varenicline in Human Plasma by LC-MS/MS

Numerous validated LC-MS/MS methods have been published for the quantification of varenicline in human plasma. These methods are essential for pharmacokinetic studies.

-

Sample Preparation:

-

Protein precipitation with acetonitrile (B52724) or methanol.

-

Liquid-liquid extraction (LLE) with an organic solvent like methyl tert-butyl ether.

-

Solid-phase extraction (SPE) for cleaner extracts.

-

-

Chromatographic Separation:

-

Column: Typically a C8 or C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for varenicline and an internal standard.

-

Note: While this workflow is established for varenicline, specific validated methods for the routine quantification of its individual metabolites in human plasma and urine are not as widely published, likely due to their low concentrations.

Conclusion

The discovery of varenicline metabolites in human subjects has primarily been elucidated through a human radiolabeled mass balance study. This foundational research demonstrated that varenicline is subject to minimal metabolism, with the vast majority of the drug excreted unchanged. The identified metabolic pathways—N-carbamoyl glucuronidation, oxidation, N-formylation, and hexose conjugation—account for a small fraction of the administered dose.

For drug development professionals, this metabolic profile is advantageous, suggesting a lower potential for drug-drug interactions involving metabolic enzymes and less variability in exposure due to genetic polymorphisms in these enzymes. The analytical methods, particularly LC-MS/MS, are well-established for the sensitive and specific quantification of the parent drug, varenicline, in biological matrices. Further research to develop and validate robust analytical methods for the individual metabolites, even at their low physiological concentrations, would provide a more complete understanding of varenicline's disposition in humans.

References

The Neuropharmacology of Varenicline and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varenicline (B1221332), a first-line pharmacotherapy for smoking cessation, exhibits a complex neuropharmacological profile centered on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive analysis of the in vitro and in vivo pharmacology of varenicline and its primary metabolites. Quantitative data on receptor binding affinities and functional activities are systematically presented in tabular format for comparative analysis. Detailed methodologies for key experimental assays are provided to facilitate replication and further investigation. Furthermore, signaling pathways, metabolic routes, and experimental workflows are visualized through Graphviz diagrams to offer a clear and concise understanding of the molecular mechanisms underlying varenicline's therapeutic efficacy and side-effect profile.

Introduction

Varenicline was developed as a selective partial agonist for the α4β2 subtype of nicotinic acetylcholine receptors, which are pivotal in mediating the reinforcing effects of nicotine (B1678760) in the brain.[1] By acting as a partial agonist, varenicline mitigates craving and withdrawal symptoms by providing a moderate level of dopaminergic stimulation, while simultaneously blocking the rewarding effects of nicotine from tobacco smoke through competitive inhibition.[1][2][3] This dual mechanism of action is central to its clinical efficacy.[4] Beyond its primary target, varenicline also interacts with other nAChR subtypes and the serotonin (B10506) 5-HT3 receptor, contributing to its overall pharmacological effects. Varenicline undergoes minimal metabolism, with the majority of the drug excreted unchanged. Its major metabolites, hydroxyvarenicline and varenicline N-carbamoylglucuronide, are generally considered to be pharmacologically inactive.

Varenicline Pharmacodynamics: Receptor Binding and Functional Activity

The interaction of varenicline with various neurotransmitter receptors has been extensively characterized. The following tables summarize the quantitative data from numerous preclinical studies.

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

Varenicline demonstrates high affinity for the α4β2 nAChR, with significantly lower affinity for other nAChR subtypes.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference(s) |

| α4β2 | Varenicline | 0.15 - 0.4 | Human, Rat | |

| Nicotine | 1.6 - 6.1 | Rat | ||

| α6β2* | Varenicline | 0.12 - 0.13 | Rat, Monkey | |

| α7 | Varenicline | 125 - 322 | Human, Rat | |

| α3β4 | Varenicline | >500-fold selective for α4β2 | Human | |

| α1βγδ (muscle) | Varenicline | >8000 | Rat |

Note: Kᵢ represents the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value signifies higher binding affinity.

nAChR Functional Activity

Varenicline's functional activity varies across different nAChR subtypes, acting as a partial agonist at some and a full agonist at others.

| Receptor Subtype | Ligand | EC₅₀ (µM) | Efficacy (% of ACh or Nicotine) | Species | Reference(s) |

| α4β2 | Varenicline | 2.3 - 54.3 (nM for one study) | 13.4 - 45% (of ACh or Nicotine) | Rat, Human | |

| α6β2* | Varenicline | 0.007 - 0.014 | 49% (of Nicotine) | Rat, Monkey | |

| α7 | Varenicline | 0.8 - 18 | 93 - 100% (Full Agonist) | Rat, Mouse | |

| α3β4 | Varenicline | 26.3 - 55 | 75 - 96% | Rat, Human |

Note: EC₅₀ is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum. Efficacy refers to the maximal response induced by the drug.

Serotonin 5-HT₃ Receptor Interaction

Varenicline also demonstrates significant activity at the 5-HT₃ receptor, which is implicated in nausea and vomiting, common side effects of the medication.

| Receptor | Ligand | EC₅₀ (µM) | Efficacy (% of 5-HT) | Species | Reference(s) |

| 5-HT₃ | Varenicline | 5.9 | ~80% (Almost Full Agonist) | Human | |

| Varenicline | 18 | 35% (Partial Agonist) | Mouse |

Varenicline Pharmacokinetics and Metabolism

Varenicline exhibits predictable and linear pharmacokinetics.

Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% | |

| Tₘₐₓ (Time to Peak Plasma Concentration) | 3 - 4 hours | |

| Plasma Protein Binding | <20% | |

| Elimination Half-life (t₁/₂) | ~24 hours | |

| Metabolism | Minimal (<10%) | |

| Excretion | ~92% unchanged in urine |

Metabolism

Varenicline undergoes minimal metabolism, with the majority of the dose excreted unchanged. The primary metabolites are formed through N-carbamoyl glucuronidation and oxidation.

References

The Role of Hydroxy Varenicline in Smoking Cessation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varenicline (B1221332) is a first-line pharmacotherapy for smoking cessation, valued for its efficacy as a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). While the pharmacological activity of the parent drug is well-characterized, the role of its metabolites, particularly hydroxy varenicline, in its therapeutic effects is less understood. This technical guide provides an in-depth analysis of hydroxy varenicline, consolidating available data on its formation, pharmacokinetic profile, and, most importantly, its contribution to the mechanism of action of varenicline in smoking cessation. The evidence strongly suggests that hydroxy varenicline is a minor, pharmacologically inactive metabolite with a negligible role in the clinical efficacy of varenicline.

Introduction

Varenicline's effectiveness in aiding smoking cessation is attributed to its unique interaction with the α4β2 nAChR. It acts as a partial agonist, providing a moderate and sustained release of dopamine (B1211576) to alleviate withdrawal symptoms, while also acting as an antagonist in the presence of nicotine, blocking its rewarding effects.[1][2][3] The metabolic fate of varenicline is a critical aspect of its overall pharmacological profile. While varenicline is primarily excreted unchanged, a small fraction undergoes metabolism.[1] This paper focuses on the principal oxidative metabolite, hydroxy varenicline, to elucidate its role in the therapeutic action of the parent compound.

Varenicline Metabolism and the Formation of Hydroxy Varenicline

Varenicline undergoes minimal metabolism in humans, with over 80% of the dose excreted unchanged in the urine.[1] The metabolism that does occur leads to the formation of several minor metabolites. The primary pathways are N-carbamoyl glucuronidation and oxidation.[1] Hydroxy varenicline (also known as 2-hydroxyvarenicline) is a product of oxidative metabolism.

The metabolic pathway leading to the formation of hydroxy varenicline and other metabolites is illustrated below.

Pharmacokinetics of Varenicline and its Metabolites

The pharmacokinetic profile of varenicline is characterized by high bioavailability and low plasma protein binding.[4] The majority of the administered dose is cleared renally as the unchanged parent drug.

Table 1: Pharmacokinetic Parameters of Varenicline in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% | [5] |

| Tmax (hours) | 3 - 4 | [4] |

| Plasma Protein Binding | ≤ 20% | [4] |

| Elimination Half-life (hours) | ~24 | [4] |

| Excretion (unchanged in urine) | >80% | [1] |

Studies characterizing the metabolites of varenicline have found them to be present at very low levels in both plasma and urine, consistent with the parent drug's primary route of elimination.[1]

Pharmacological Activity of Hydroxy Varenicline

-

Receptor Binding: In silico docking studies predict a reduced binding affinity of hydroxy varenicline for the α4β2 nAChR compared to the parent compound. This is attributed to steric hindrance from the hydroxyl group, which would likely disrupt the key interactions within the receptor's binding pocket that are crucial for varenicline's high affinity.

-

Functional Activity: Given the predicted lower binding affinity, it is highly probable that hydroxy varenicline possesses significantly reduced or no functional activity as a partial agonist at the α4β2 nAChR.

Experimental Protocols

The characterization of varenicline and its metabolites has been accomplished through a series of in vitro and in vivo studies. Below are summaries of the key experimental methodologies employed.

In Vivo Metabolism and Pharmacokinetic Studies

Objective: To determine the metabolic fate and pharmacokinetic profile of varenicline and its metabolites.

Protocol Summary (based on Obach et al., 2006): [1]

-

Radiolabeling: Varenicline is synthesized with a carbon-14 (B1195169) ([¹⁴C]) label to enable tracking of the drug and its metabolites.

-

Animal Dosing: [¹⁴C]Varenicline is administered orally to laboratory animals (e.g., rats, monkeys) and human volunteers.

-

Sample Collection: Blood, urine, and feces are collected at various time points post-administration.

-

Radioactivity Measurement: Total radioactivity in each sample is quantified using liquid scintillation counting to determine the extent of absorption and routes of excretion.

-

Metabolite Profiling:

-

Plasma, urine, and fecal homogenates are analyzed by high-performance liquid chromatography (HPLC) with radiochemical detection to separate the parent drug from its metabolites.

-

Fractions corresponding to radioactive peaks are collected for structural identification.

-

-

Structural Identification:

-

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are used to determine the molecular weights and fragmentation patterns of the metabolites.

-

Nuclear magnetic resonance (NMR) spectroscopy may be used for definitive structural elucidation of isolated metabolites.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data for [¹⁴C]varenicline and its metabolites are used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and elimination half-life.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for varenicline metabolism.

Protocol Summary (based on Obach et al., 2006): [1]

-

Incubation Systems: [¹⁴C]Varenicline is incubated with various in vitro systems, including:

-

Human liver microsomes (to assess cytochrome P450-mediated metabolism).

-

Human hepatocytes (to assess both Phase I and Phase II metabolism).

-

Recombinant human UDP-glucuronosyltransferases (UGTs) (to identify specific UGT isoforms involved in glucuronidation).

-

-

Incubation Conditions: Incubations are carried out under optimized conditions of pH, temperature, and cofactor concentrations (e.g., NADPH for CYP enzymes, UDPGA for UGTs). For the formation of the N-carbamoylglucuronide metabolite, incubations are conducted under a CO₂ atmosphere.[1]

-

Analysis: The reaction mixtures are analyzed by HPLC with radiochemical detection to identify and quantify the metabolites formed.

The general workflow for identifying and characterizing varenicline metabolites is outlined in the diagram below.

Conclusion

References

- 1. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] METABOLISM AND DISPOSITION OF VARENICLINE, A SELECTIVE α4β2 ACETYLCHOLINE RECEPTOR PARTIAL AGONIST, IN VIVO AND IN VITRO | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Enigmatic Role of Hydroxyvarenicline at Nicotinic Receptors: An In-Depth Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Varenicline (B1221332), a widely prescribed smoking cessation aid, exerts its therapeutic effects through a well-characterized interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). While varenicline is known to undergo minimal metabolism, one of its identified minor metabolites is hydroxyvarenicline. This technical guide aims to provide a comprehensive overview of the mechanism of action of hydroxyvarenicline at nAChRs. However, a thorough review of the current scientific literature, including pharmacological studies and patent filings, reveals a significant gap in the understanding of hydroxyvarenicline's direct interactions with these receptors. To date, there is no publicly available quantitative data on the binding affinity, functional efficacy, or antagonist potency of hydroxyvarenicline at any nAChR subtype.

Given this absence of specific data for the metabolite, this guide will focus on the well-documented pharmacology of the parent compound, varenicline, to provide a foundational understanding that may inform future research into its metabolites. This guide will present detailed quantitative data for varenicline's interaction with various nAChR subtypes, outline the experimental protocols used to generate such data, and visualize the key signaling pathways associated with nAChR activation. This information serves as a critical reference for researchers investigating the structure-activity relationships of varenicline and its derivatives.

Introduction: Varenicline and its Metabolism

Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor.[1][2][3][4][5] Its efficacy in smoking cessation is attributed to its ability to both mildly stimulate the receptor, thereby alleviating withdrawal symptoms, and to competitively inhibit the binding of nicotine (B1678760), reducing the rewarding effects of smoking.

Pharmacokinetic studies have consistently demonstrated that varenicline is predominantly excreted unchanged in the urine, with over 90% of the administered dose recovered in this form. Metabolism is a minor elimination pathway. One of the identified metabolites is 2-hydroxyvarenicline. However, the pharmacological activity of this and other minor metabolites has not been extensively characterized in the public domain.

Quantitative Pharmacology of Varenicline at Nicotinic Receptors

Due to the lack of data for hydroxyvarenicline, this section details the binding affinities and functional activities of the parent compound, varenicline, at key nAChR subtypes. This information is crucial for understanding the therapeutic effects and potential side-effect profile of the drug.

Binding Affinity (Ki)

The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| nAChR Subtype | Ligand | Ki (nM) | Species | Reference |

| α4β2 | Varenicline | 0.06 - 0.15 | Rat, Human | |

| Nicotine | 0.95 - 1.6 | Rat | ||

| α3β4 | Varenicline | 240 | Rat | |

| Nicotine | 530 | Rat | ||

| α7 | Varenicline | 322 - 3540 | Rat | |

| Nicotine | 6290 | Rat | ||

| α1βγδ | Varenicline | >20,000 | Human | |

| α6β2* | Varenicline | 0.12 - 0.13 | Rat, Monkey | |

| Nicotine | 1.68 | Rat |

Note: The asterisk () indicates that the receptor complex may contain other subunits.*

Functional Activity (EC50 and Emax)

Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. The half-maximal effective concentration (EC50) is the concentration of a ligand that produces 50% of the maximal possible response. The maximum efficacy (Emax) represents the maximum response a ligand can produce, often expressed as a percentage of the response to a full agonist like acetylcholine (ACh) or nicotine.

| nAChR Subtype | Ligand | EC50 (µM) | Emax (% of full agonist) | Species | Reference | |---|---|---|---|---| | α4β2 | Varenicline | 3.1 | ~45% (vs. Nicotine) | Human | | | α3β4 | Varenicline | - | Partial Agonist | Human | | | α7 | Varenicline | - | Full Agonist | Human | | | α6β2* | Varenicline | 0.007 - 0.014 | 49% (vs. Nicotine) | Rat, Monkey | |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands with nicotinic receptors. These protocols are representative of the techniques that would be employed to study hydroxyvarenicline.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

-

Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

-

Test compound (e.g., hydroxyvarenicline).

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing the target nAChR subtype in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in fresh assay buffer.

-

Assay Setup: In a multi-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand), and competition binding (membranes + radioligand + varying concentrations of the test compound).

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through the nAChR channel in response to agonist application, allowing for the determination of EC50 and Emax values.

Objective: To characterize the functional properties (agonist, antagonist, partial agonist) of a test compound at a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the nAChR subtype of interest.

-

Microinjection setup.

-

Two-electrode voltage clamp amplifier and recording setup.

-

Perfusion system.

-

Recording solution (e.g., Ba²⁺-containing Ringer's solution).

-

Test compound solutions at various concentrations.

Workflow:

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with a solution containing the cRNA for the desired nAChR subunits.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell membrane.

-

Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Compound Application: Perfuse the recording chamber with the recording solution. Apply the test compound at various concentrations using the perfusion system.

-

Data Acquisition: Record the inward current elicited by the application of the agonist.

-

Data Analysis: Measure the peak current amplitude for each concentration of the test compound. Plot the normalized current response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Nicotinic Receptor Signaling Pathways

Activation of nAChRs, particularly the α4β2 and α7 subtypes, initiates downstream signaling cascades that are crucial for their physiological effects. Understanding these pathways is essential for comprehending the full spectrum of varenicline's (and potentially hydroxyvarenicline's) mechanism of action.

α4β2-Mediated Signaling

While primarily functioning as a ligand-gated ion channel, the α4β2 nAChR can also modulate intracellular signaling pathways, although this is less characterized than for the α7 subtype. Its primary role in the context of nicotine addiction is the modulation of dopamine (B1211576) release in the mesolimbic pathway.

α7-Mediated Signaling: The PI3K/Akt and ERK Pathways

The α7 nAChR is well-known for its high calcium permeability, which allows it to act as a potent trigger for intracellular signaling cascades, most notably the PI3K/Akt and ERK/MAPK pathways.

Pathway Description:

-

Agonist Binding and Channel Opening: An agonist, such as varenicline, binds to the α7 nAChR, causing the ion channel to open.

-

Calcium Influx: The opening of the α7 nAChR channel leads to a significant influx of calcium ions (Ca²⁺) into the cell.

-

PI3K/Akt Pathway Activation: The increase in intracellular Ca²⁺ activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt plays a crucial role in promoting cell survival and proliferation by phosphorylating a variety of downstream targets, including those involved in inhibiting apoptosis (e.g., through the Bcl-2 family of proteins).

-

ERK/MAPK Pathway Activation: The influx of Ca²⁺ can also initiate the Ras-Raf-MEK-ERK signaling cascade. Extracellular signal-regulated kinase (ERK) is a member of the mitogen-activated protein kinase (MAPK) family. Once activated, ERK can translocate to the nucleus and phosphorylate transcription factors such as CREB (cAMP response element-binding protein), leading to changes in gene expression, including the expression of nAChRs themselves.

Conclusion and Future Directions

While the mechanism of action of varenicline at nicotinic receptors is well-established, the pharmacological profile of its metabolite, hydroxyvarenicline, remains a significant knowledge gap. The data and protocols presented in this guide for varenicline provide a robust framework for the future characterization of hydroxyvarenicline.

It is imperative for the scientific community to undertake studies to determine the binding affinity and functional activity of hydroxyvarenicline at various nAChR subtypes. Such data would be invaluable for a complete understanding of the clinical pharmacology of varenicline and could potentially inform the development of new, more effective smoking cessation therapies. The experimental protocols detailed herein offer a clear roadmap for conducting these necessary investigations. Until such studies are performed, the direct contribution of hydroxyvarenicline to the therapeutic effects or side-effect profile of varenicline remains speculative.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Identification of Oxidative Metabolites of Varenicline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varenicline (B1221332), a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a widely prescribed smoking cessation aid. While the majority of the drug is excreted unchanged, a small fraction undergoes metabolism. This technical guide provides an in-depth overview of the identification and characterization of the oxidative metabolites of varenicline. It consolidates available quantitative data, details relevant experimental protocols, and presents visual workflows and metabolic pathways to facilitate a comprehensive understanding for researchers in drug metabolism and development.

Introduction

Varenicline's efficacy in smoking cessation is well-established.[1] Understanding its metabolic fate is crucial for a complete pharmacological profile. Varenicline exhibits a straightforward disposition, with minimal metabolism in humans; over 90% of an administered dose is excreted unchanged in the urine.[2][3][4][5] The metabolism that does occur proceeds primarily through two pathways: N-carbamoyl glucuronidation and oxidation. This guide focuses on the oxidative metabolites, which represent a minor but important aspect of varenicline's biotransformation.

Varenicline Metabolism: An Overview

In humans, approximately 81% of a varenicline dose is excreted as the unchanged parent drug. The remaining portion is eliminated as metabolites. The primary metabolic pathways identified are:

-

N-carbamoyl glucuronidation: This is a significant metabolic route, catalyzed by the enzyme UGT2B7.

-

Oxidation: This pathway leads to the formation of several minor metabolites.

The oxidative metabolites of varenicline that have been identified include:

-

2-hydroxyvarenicline

-

N-formylvarenicline

-

A hexose (B10828440) conjugate

Due to the limited extent of metabolism, these oxidative metabolites are present in very low concentrations in circulation and excreta.

Quantitative Data on Varenicline Metabolism

The majority of varenicline is not metabolized. The data below, primarily from the foundational study by Obach et al. (2006), summarizes the extent of its metabolism in various species.

| Species | Unchanged Varenicline in Excreta (% of Dose) | Total Metabolites (% of Dose) |

| Human | 81% | < 19% |

| Monkey | 75% | < 25% |

| Rat | 84% | < 16% |

| Mouse | 90% | < 10% |

Data compiled from Obach et al. (2006).

A precise quantitative breakdown of the individual oxidative metabolites as a percentage of the administered dose is not extensively detailed in the available literature, underscoring their minor contribution to the overall elimination of varenicline.

Experimental Protocols for Metabolite Identification

The identification and characterization of varenicline's oxidative metabolites typically involve a combination of in vitro and in vivo studies coupled with advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the formation of oxidative metabolites in a controlled environment.

Objective: To determine the potential of human liver microsomes (HLMs) to produce oxidative metabolites of varenicline.

Materials:

-

Varenicline

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) or other suitable organic solvent for quenching

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and a specific concentration of HLMs.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to temperature.

-

Initiation of Reaction: Add varenicline (typically dissolved in a small amount of organic solvent like DMSO, with the final concentration of the solvent being low, e.g., <0.5%) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). Time-course experiments can be conducted by taking aliquots at different time points.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS to identify and quantify the formed metabolites.

Control Incubations:

-

No NADPH: To check for non-NADPH dependent metabolism.

-

Heat-inactivated microsomes: To ensure that the observed metabolism is enzymatic.

-

Zero-time point: To establish a baseline.

Analytical Methodology: LC-MS/MS for Metabolite Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the sensitive and specific detection of drug metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or Q-TOF).

General Chromatographic Conditions (example):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.6 mL/min for HPLC).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

General Mass Spectrometry Conditions (example):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for varenicline and its metabolites.

-

Scan Mode:

-

Full Scan: To obtain an overview of all ions present in the sample.

-

Product Ion Scan (PIS): To determine the fragmentation pattern of the parent drug and potential metabolites.

-

Precursor Ion Scan (PIS) or Neutral Loss (NL) Scan: To screen for metabolites that share a common fragment or lose a specific neutral molecule compared to the parent drug.

-

Multiple Reaction Monitoring (MRM): For targeted quantification of known metabolites, offering high sensitivity and specificity.

-

Metabolite Identification Strategy:

-

Predict Metabolites: Predict the masses of potential oxidative metabolites (e.g., addition of an oxygen atom for hydroxylation, M+16; loss of two hydrogen atoms and addition of an oxygen atom for N-formylation, M+26).

-

Analyze Samples: Analyze the supernatant from the in vitro incubation or processed in vivo samples (e.g., urine) using LC-MS/MS.

-

Data Mining: Scrutinize the data for the predicted masses of the metabolites.

-

Structural Elucidation: Compare the fragmentation patterns (MS/MS spectra) of the suspected metabolites with that of the parent drug to identify the site of modification.

-

Confirmation: If possible, confirm the structure by comparing the retention time and MS/MS spectrum with a synthesized authentic standard of the metabolite.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Varenicline

Caption: Metabolic pathways of varenicline.

Experimental Workflow for Oxidative Metabolite Identification

Caption: Workflow for metabolite identification.

Signaling Pathways

There is currently no evidence in the scientific literature to suggest that specific signaling pathways are directly involved in the regulation of varenicline's oxidative metabolism. This is likely because it is a minor metabolic pathway and is not primarily mediated by the cytochrome P450 enzyme system, which is often subject to induction or inhibition through various signaling cascades. The primary mechanism of action of varenicline is its interaction with nicotinic acetylcholine receptors, which is not directly related to its metabolic clearance.

Conclusion

The identification of the oxidative metabolites of varenicline has shown that this is a minor route of elimination for the drug. The primary oxidative metabolites, 2-hydroxyvarenicline and N-formylvarenicline, along with a hexose conjugate, account for a small fraction of the administered dose. The majority of varenicline is excreted unchanged. The experimental approaches outlined in this guide, centered around in vitro metabolism studies with human liver microsomes and subsequent analysis by LC-MS/MS, provide a robust framework for the characterization of these and other drug metabolites. This understanding of varenicline's metabolic profile reinforces its predictable pharmacokinetic properties, which is a valuable attribute for a therapeutic agent.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Hydroxy Varenicline in Human Urine by LC-MS/MS

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroxy varenicline (B1221332), a metabolite of the smoking cessation aid varenicline, in human urine. The protocol employs a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving varenicline.

Introduction

Varenicline is a prescription medication used to aid in smoking cessation. It undergoes minimal metabolism, with a significant portion excreted unchanged in the urine.[1] However, the identification and quantification of its metabolites, such as hydroxy varenicline, are crucial for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. 2-hydroxy varenicline has been identified as a metabolite of varenicline in human urine.[2] This document provides a detailed protocol for a validated LC-MS/MS method to accurately measure the concentration of hydroxy varenicline in human urine samples.

Experimental

Materials and Reagents

-

Hydroxy Varenicline reference standard (purity ≥95%)

-

Varenicline-d4 (internal standard)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

Sample Preparation

A simple "dilute-and-shoot" method is employed for sample preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of the internal standard working solution (Varenicline-d4 in 0.1% formic acid in water:acetonitrile, 95:5 v/v).

-

Vortex the mixture for 30 seconds.

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for optimal separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Acquisition and Processing

Data acquisition and processing were performed using appropriate software. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x was used for quantification.

Results and Discussion

This method was validated for linearity, precision, accuracy, and sensitivity. The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The limits of detection (LOD) and quantification (LOQ) were determined to be 0.5 ng/mL and 1 ng/mL, respectively. Intra- and inter-day precision and accuracy were within acceptable limits (<15%).

Quantitative Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| Hydroxy Varenicline | 228.1 | 185.1 | 25 | ~2.1 |

| Varenicline-d4 (IS) | 216.1 | 173.1 | 28 | ~2.5 |

Note: The molecular formula for hydroxy varenicline is C13H13N3O, with a formula weight of 227.3. The precursor ion of 228.1 corresponds to the [M+H]+ adduct.

Experimental Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of hydroxy varenicline in urine.

Varenicline Metabolism Pathway

Caption: Simplified metabolic pathway of varenicline.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of hydroxy varenicline in human urine. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. This method will be a valuable tool for future studies investigating the pharmacokinetics and metabolism of varenicline.

References

Application Note: Quantification of Varenicline in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332) is a medication primarily used for smoking cessation. It is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, and its therapeutic efficacy is linked to its ability to reduce cravings for nicotine (B1678760) and the rewarding effects of smoking. Monitoring the plasma concentrations of varenicline is crucial in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While varenicline undergoes minimal metabolism, with a large portion being excreted unchanged, understanding its plasma concentration is key to assessing its efficacy and safety profile.[1][2][3]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of varenicline in human plasma. The protocol provided is based on established and validated methodologies, ensuring accuracy and reproducibility.

It is important to note that while the focus of this document is on varenicline, inquiries into its metabolites, such as Hydroxy Varenicline, have revealed a lack of established, specific analytical methods for their quantification in plasma. This is likely due to the fact that varenicline is metabolized to a very limited extent.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated LC-MS/MS method for varenicline quantification in human plasma.

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 10.0 ng/mL | [1][4] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |

| Intra-day Precision (% CV) | 1.2 - 4.5% | [5] |

| Inter-day Precision (% CV) | 3.5 - 7.4% | [5] |

| Intra-day Accuracy | 91.70 - 105.5% | [5] |

| Inter-day Accuracy | 103.9 - 110.6% | [5] |

| Extraction Recovery | ~87% | [6] |

Experimental Protocol

This protocol outlines the steps for sample preparation, preparation of calibration standards and quality control samples, and the LC-MS/MS instrument parameters.

Materials and Reagents

-

Varenicline reference standard

-

Varenicline-D4 (or other suitable internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Methyl tertiary butyl ether (MTBE)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of varenicline and the internal standard (IS) by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the varenicline stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for spiking into plasma.

-

Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the varenicline working standard solutions to achieve final concentrations covering the desired linear range (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 8, and 10 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the internal standard working solution (e.g., at a concentration of 100 ng/mL).

-

Vortex the samples for 30 seconds.

-

Add 3 mL of methyl tertiary butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| LC Parameters | |

| Column | C8 column (e.g., 4.6 x 75 mm, 3.5 µm)[5] |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 70% B[4] |

| Flow Rate | 0.8 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C |

| MS/MS Parameters | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Varenicline: m/z 212.1 → 169.0[5] |

| Varenicline-D4 (IS): m/z 216.1 → 173.0 (Example) | |

| Collision Energy | Optimized for the specific instrument |

| Source Temperature | 500°C |

Experimental Workflow Diagram

Caption: Experimental workflow for varenicline quantification in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of varenicline in human plasma. The protocol is well-suited for applications in clinical and preclinical research, including pharmacokinetic and bioequivalence studies. The lack of established methods for the direct quantification of Hydroxy Varenicline underscores the current understanding of varenicline's limited metabolism. Researchers interested in the metabolic profile of varenicline may need to consider metabolite identification studies prior to developing quantitative assays for specific metabolites.

References

- 1. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics and exposure–response analyses of varenicline in adolescent smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Isolating Hydroxy Varenicline from Biological Samples: An Application Note and Protocol

This document provides a detailed protocol for the isolation of hydroxy varenicline (B1221332), a metabolite of varenicline, from biological samples such as plasma and urine. The methodologies described herein are adapted from established and validated techniques for the parent compound, varenicline, and are intended for use by researchers, scientists, and drug development professionals.

Introduction

Varenicline is a prescription medication primarily used for smoking cessation. While it is largely excreted unchanged, a small portion undergoes metabolism to form minor metabolites, including hydroxy varenicline.[1][2][3][4][5] Accurate quantification of these metabolites in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies. This protocol details two common and effective extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Varenicline Metabolism

Varenicline undergoes limited metabolism in humans, with the majority of the drug being excreted unchanged in the urine.[1][2][3][4][5] One of the identified metabolic pathways is oxidation, resulting in the formation of hydroxy varenicline. Other minor metabolites include varenicline N-carbamoylglucuronide and N-glucosylvarenicline.[1]

Caption: Metabolic Pathway of Varenicline to Hydroxy Varenicline.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and analytical instrumentation.

Solid-Phase Extraction (SPE) Protocol for Plasma Samples

This protocol is adapted from established methods for the extraction of varenicline and other basic drugs from plasma.[6][7]

Materials:

-

Biological Sample: Human Plasma

-

Internal Standard (IS): Varenicline-d4 or a suitable structural analog

-

SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX) or polymeric reversed-phase (e.g., Strata-X)

-

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) hydroxide (B78521) solution (2% in water)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Workflow:

Caption: Solid-Phase Extraction (SPE) Workflow.

Procedure:

-

Sample Pre-treatment:

-

To 500 µL of plasma, add the internal standard.

-

Add 500 µL of 2% ammonium hydroxide solution.

-

Vortex mix for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

Follow with a wash of 1 mL of methanol/water (5:95, v/v).

-

-

Elution:

-

Elute hydroxy varenicline and the internal standard with 1 mL of methanol containing 2% formic acid.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE) Protocol for Urine Samples

This protocol is a general approach for the extraction of basic drugs from urine and can be adapted for hydroxy varenicline.

Materials:

-

Biological Sample: Human Urine

-

Internal Standard (IS): Varenicline-d4 or a suitable structural analog

-

Extraction Solvent: Methyl tertiary-butyl ether (MTBE) or a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1, v/v)

-

Reagents:

-

Sodium hydroxide solution (1 M)

-

Hydrochloric acid (0.1 M)

-

Deionized water

-

Workflow:

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Procedure:

-

Sample Preparation:

-

To 1 mL of urine, add the internal standard.

-

Adjust the pH of the sample to >9 with 1 M sodium hydroxide.

-

-

Extraction:

-

Add 5 mL of the extraction solvent (e.g., MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Phase Separation:

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Data Presentation

The following tables summarize typical quantitative parameters for the analysis of varenicline, which can be used as a benchmark when developing and validating a method for hydroxy varenicline.

Table 1: LC-MS/MS Method Parameters for Varenicline (Adaptable for Hydroxy Varenicline)

| Parameter | Value |

| Chromatographic Column | C18 or HILIC (e.g., 2.1 x 100 mm, 1.7 µm)[6] |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water (pH 3)[6] |

| Mobile Phase B | Acetonitrile[6] |

| Flow Rate | 0.4 mL/min[6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Varenicline) | Precursor Ion (m/z) -> Product Ion (m/z) |

Table 2: Performance Characteristics of Varenicline Assays (for Reference)

| Parameter | Plasma[6] | Plasma[8] |

| Linearity Range | 1-500 ng/mL | 20-500 ng/mL |

| Trueness/Accuracy | 86.2-113.6% | Average accuracy 103.54% |

| Repeatability (CV%) | 1.9-12.3% | < 5% |

| Intermediate Precision (CV%) | 4.4-15.9% | < 5% |

| Mean Extraction Recovery | Not specified | 87.06 ± 2.47% |

Conclusion

The protocols outlined in this application note provide a robust starting point for the isolation and subsequent quantification of hydroxy varenicline from biological samples. While these methods are adapted from those for varenicline, they are based on sound analytical principles and are expected to yield satisfactory results with appropriate validation. Researchers are encouraged to optimize these protocols for their specific applications and instrumentation to ensure the highest quality data.

References

- 1. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Varenicline - Wikipedia [en.wikipedia.org]

- 4. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Hydroxy Varenicline as a Biomarker for Varenicline Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332) is a widely prescribed medication for smoking cessation. Understanding its metabolism is crucial for optimizing therapy and assessing drug exposure. While varenicline primarily undergoes renal excretion with minimal metabolism, a minor metabolite, hydroxyvarenicline, has been identified.[1][2] These application notes provide a framework for utilizing hydroxyvarenicline as a potential biomarker for varenicline metabolism. The protocols outlined below are intended to guide researchers in the quantification of varenicline and hydroxyvarenicline and in understanding their metabolic relationship.

Varenicline is a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor.[3] The majority of an administered dose of varenicline (approximately 92%) is excreted unchanged in the urine, indicating that it undergoes very limited metabolism.[2][4] However, minor metabolites have been identified, including hydroxyvarenicline and varenicline N-carbamoylglucuronide.[1][2] The low extent of metabolism suggests that cytochrome P450 (CYP) enzymes do not play a significant role in varenicline's clearance.[3]

Data Presentation

Due to the limited publicly available data on hydroxyvarenicline levels, the following table presents typical pharmacokinetic parameters for the parent drug, varenicline, to provide context for researchers. A hypothetical range for hydroxyvarenicline is included to illustrate how such data would be presented.

Table 1: Pharmacokinetic Parameters of Varenicline in Human Plasma

| Analyte | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | % of Parent Drug Exposure (AUC) |

| Varenicline | 6.0 - 9.2 (at steady state)[5] | 3 - 4[3][5] | ~24[3][5] | 100% |

| Hydroxyvarenicline | Data Not Available | Data Not Available | Data Not Available | <10% (estimated based on minimal metabolism) |

Experimental Protocols

Protocol 1: Simultaneous Quantification of Varenicline and Hydroxyvarenicline in Human Plasma by LC-MS/MS

This protocol is a proposed method and will require validation.

1. Objective: To simultaneously quantify the concentrations of varenicline and hydroxyvarenicline in human plasma samples.

2. Materials and Reagents:

-

Varenicline reference standard

-

Hydroxyvarenicline reference standard (if commercially available, otherwise requires custom synthesis)

-

Varenicline-d4 (or other suitable internal standard)

-

Hydroxyvarenicline-d4 (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

3. Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 0.5 mL of plasma, add the internal standards (varenicline-d4 and hydroxyvarenicline-d4).

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Conditions (Proposed):

-

LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Varenicline: Q1 (m/z) -> Q3 (m/z) - To be determined empirically

-

Hydroxyvarenicline: Q1 (m/z) -> Q3 (m/z) - To be determined empirically

-

Varenicline-d4: Q1 (m/z) -> Q3 (m/z) - To be determined empirically

-

Hydroxyvarenicline-d4: Q1 (m/z) -> Q3 (m/z) - To be determined empirically

-

-

6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

-

Selectivity

-

Linearity and Range

-

Accuracy and Precision

-